
1,2,3,7,8-Pentachloronaphthalene
Vue d'ensemble
Description
1,2,3,7,8-Pentachloronaphthalene is a persistent organohalogenated pollutant found in the air and wastewater . It is a solid substance with a color ranging from beige to dark yellow .
Molecular Structure Analysis
The molecular formula of 1,2,3,7,8-Pentachloronaphthalene is C10H3Cl5 . Its molecular weight is 300.39582 .Physical And Chemical Properties Analysis
1,2,3,7,8-Pentachloronaphthalene is slightly soluble in dichloromethane and chloroform . It is a solid substance with a color ranging from beige to dark yellow .Applications De Recherche Scientifique
Isomer Analysis in Environmental Samples : A study by Imagawa, Yamashita, and Miyazaki (1993) identified all isomers of tetra- and pentachloronaphthalenes in fly ash from a municipal waste incinerator and Halowax 1014, a technical mixture. They found that the 1,2,3,6,7-PeCN isomer, related to bioaccumulating hexachloronaphthalene, was abundant in fly ash, highlighting its environmental prevalence and potential risk (Imagawa, Yamashita, & Miyazaki, 1993).
Presence in Polychlorinated Biphenyls (PCBs) : Roach and Pomerantz (1974) detected pentachloronaphthalene in a Japanese polychlorinated biphenyl sample (KC-400), raising concerns about its contribution to environmental pollution and associated health risks (Roach & Pomerantz, 1974).
Synthesis and Characterization : Auger et al. (1993) reported improved synthesis methods for polychloronaphthalenes, including pentachloronaphthalene, providing essential data for characterizing these compounds and understanding their environmental impact (Auger et al., 1993).
Tissue Distribution and Elimination : A study by Kilanowicz, Galoch, and Sapota (2004) investigated the distribution and elimination of pentachloronaphthalene in rats, finding slow turnover rates and potential for accumulation in the body, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Chlorinated Naphthalenes in Human Tissues : Williams, Kennedy, and Lebel (1993) analyzed human adipose tissue samples for chlorinated naphthalenes, including unidentified pentachloronaphthalene, indicating its presence in humans and potential health concerns (Williams, Kennedy, & Lebel, 1993).
Polychlorinated Naphthalenes (PCNs) in the Environment : Falandysz (1998) reviewed data on PCNs, including pentachloronaphthalene, discussing their widespread environmental presence, sources, persistence, and toxicity (Falandysz, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,7,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRRJXVSQTZQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164494 | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7,8-Pentachloronaphthalene | |
CAS RN |
150205-21-3 | |
| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



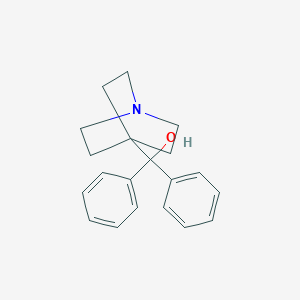
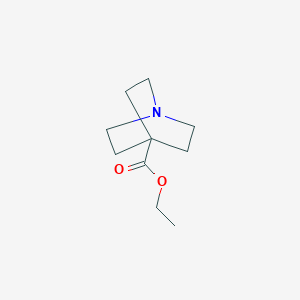

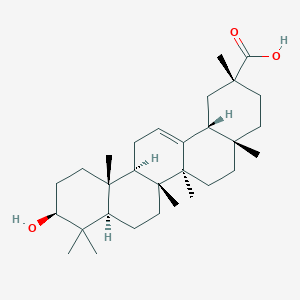

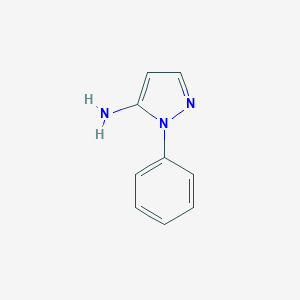

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)
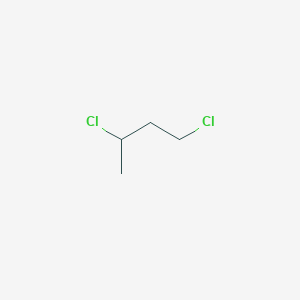



![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)
